2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone: is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, materials science, and industrial chemistry This particular compound features a benzotriazole core linked to a piperidine ring, which is further substituted with a fluoroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the benzotriazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzotriazole core is reacted with a piperidine derivative, such as 1-chloropiperidine, under basic conditions.
Introduction of the Fluoroaniline Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzotriazole core or the fluoroaniline group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where the fluoroaniline group can be replaced with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced analogs of the benzotriazole core or fluoroaniline group.
Substitution: Substituted derivatives with different functional groups replacing the fluoroaniline group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and UV stability.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Corrosion Inhibitors: It can be used as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage.
UV Stabilizers: The compound can be used as a UV stabilizer in coatings and plastics to prevent degradation from UV exposure.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with metal ions, forming stable complexes that inhibit oxidative processes. The piperidine ring and fluoroaniline group can interact with biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes and interact with biological targets underlies its diverse applications in catalysis, antimicrobial activity, and enzyme inhibition.
Comparison with Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in industrial applications.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with similar applications.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its use as a light stabilizer in coatings and plastics.
Comparison:
Uniqueness: 2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone is unique due to the presence of the piperidine ring and fluoroaniline group, which confer additional biological activity and potential therapeutic applications.
Applications: While similar compounds are primarily used as UV stabilizers and corrosion inhibitors, this compound has broader applications, including antimicrobial activity, enzyme inhibition, and potential therapeutic uses.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-13-3-1-4-14(10-13)20-15-5-2-8-24(11-15)18(25)12-6-7-16-17(9-12)22-23-21-16/h1,3-4,6-7,9-10,15,20H,2,5,8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJOEWWFVUEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.